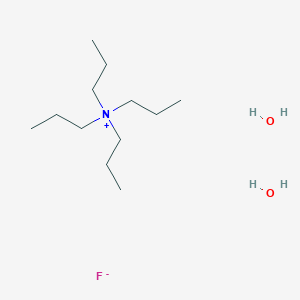![molecular formula C13H12ClNO2 B12080934 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amino group at the 4’ position and a carboxylic acid group at the 3 position on the biphenyl structure, with the hydrochloride salt form enhancing its solubility in water
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobiphenyl.
Reduction: The nitro group in 4-nitrobiphenyl is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid, yielding 4-aminobiphenyl.
Carboxylation: The 4-aminobiphenyl is then subjected to carboxylation at the 3 position using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Formation of Hydrochloride Salt: The final step involves converting the carboxylic acid form to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Amino-[1,1’-biphenyl]-3-methanol.
Substitution: 4’-Acylamino-[1,1’-biphenyl]-3-carboxylic acid derivatives.
科学的研究の応用
4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-Aminobiphenyl: Lacks the carboxylic acid group, making it less polar and less soluble in water.
4’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid: Contains a hydroxyl group instead of an amino group, altering its reactivity and interactions.
4’-Amino-[1,1’-biphenyl]-4-carboxylic acid: The carboxylic acid group is at the 4 position, affecting its chemical properties and applications.
Uniqueness
4’-Amino-[1,1’-biphenyl]-3-carboxylic acid hydrochloride is unique due to the specific positioning of the amino and carboxylic acid groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties, such as solubility and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC名 |
3-(4-aminophenyl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H11NO2.ClH/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16;/h1-8H,14H2,(H,15,16);1H |
InChIキー |
IDSTZXQULFFYBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)





